molecular formula C12H16N2OS B2651489 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380436-92-0

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2651489
CAS No.: 380436-92-0
M. Wt: 236.33
InChI Key: UVFSATDTIMWDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyaniline with ethyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-4,5-dihydro-1,3-thiazol-2-amine: Lacks the methoxyphenyl group, which may affect its biological activity.

    N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Lacks the ethyl group, which may influence its chemical properties.

    4-methyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Contains a methyl group instead of an ethyl group, which may alter its reactivity.

Uniqueness

The presence of both the ethyl and methoxyphenyl groups in 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine makes it unique compared to similar compounds

Properties

IUPAC Name

4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-9-8-16-12(13-9)14-10-4-6-11(15-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFSATDTIMWDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.